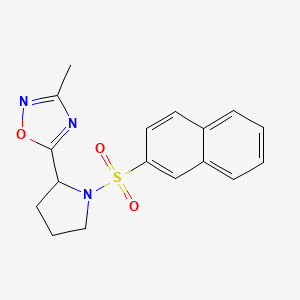

![molecular formula C7H14Cl2F2N2 B2687277 3,3-Difluoro-1,8-diazaspiro[3.5]nonane;dihydrochloride CAS No. 2413898-95-8](/img/structure/B2687277.png)

3,3-Difluoro-1,8-diazaspiro[3.5]nonane;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

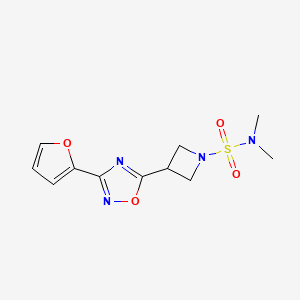

3,3-Difluoro-1,8-diazaspiro[3.5]nonane;dihydrochloride, commonly known as DFNS, is a chemical compound that has recently gained attention in the scientific community for its potential applications in various fields. DFNS is a spirocyclic compound that contains a diazaspiro ring system and two fluorine atoms, making it a unique and interesting molecule to study.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactions

The compound and its related structures have been involved in studies aimed at synthesizing fluorinated compounds, which are of great interest due to their potential applications in pharmaceuticals and agrochemicals. For instance, Kovtonyuk et al. (2005) described the formation of fluorinated 1-oxaspiro compounds from polyfluorinated cyclohexa-dienones, showcasing the utility of such structures in synthesizing fluorinated derivatives with potential application in material science and medicinal chemistry (Kovtonyuk et al., 2005).

Photochemical Studies

In the domain of photochemistry, the stability and reactivity of diazaspiro nonane structures under irradiation have been explored. Schönberg et al. (1980) investigated the photochemical epoxidation of a carbonyl group by methanol, employing 1,4-diazaspiro[4.4]nonane as a stable compound under specific irradiation conditions. This research contributes to understanding the photochemical behaviors of similar structures in organic synthesis (Schönberg et al., 1980).

Synthesis Efficiency and Yield Improvement

Efforts to improve the synthesis efficiency and yield of diazaspiro nonanes have also been documented. Ji Zhiqin (2004) reported an improved synthesis method for 2,7-Diazaspiro[4.4] Nonane, emphasizing the methodological advancements in achieving higher efficiency and better yield. This highlights the ongoing research aimed at optimizing the synthesis processes for complex organic compounds (Ji Zhiqin, 2004).

Application in Fluorination Reactions

The use of related fluorinating agents in electrophilic fluorination reactions has been a significant area of research. For example, the synthesis and application of 2-diazo-3,3,3-trifluoropropionyl chloride for photoaffinity labeling demonstrate the broader utility of fluorinated diazo compounds in biochemical and synthetic applications (Chowdhry et al., 1976).

Eigenschaften

IUPAC Name |

3,3-difluoro-1,8-diazaspiro[3.5]nonane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2N2.2ClH/c8-7(9)5-11-6(7)2-1-3-10-4-6;;/h10-11H,1-5H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAIBYXSFYJWCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CNC1)C(CN2)(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Difluoro-1,8-diazaspiro[3.5]nonane;dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(benzylthio)-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2687198.png)

![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-imine](/img/structure/B2687199.png)

![(E)-N-(3,4-dichlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2687201.png)

![6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2687210.png)

![7-Chloro-3-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2687212.png)

![(E)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2687215.png)